molecular formula C11H15ClN2O3S2 B4421483 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide

5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B4421483
M. Wt: 322.8 g/mol
InChI Key: UWQJRIGLHNUDGA-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety is attached through a nucleophilic substitution reaction, where the amine group of the sulfonamide reacts with a suitable pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide
  • 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-amine

Uniqueness

5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable molecule in medicinal chemistry.

Properties

IUPAC Name

5-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S2/c12-9-4-5-11(18-9)19(16,17)13-6-2-8-14-7-1-3-10(14)15/h4-5,13H,1-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQJRIGLHNUDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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